molecular formula C19H24ClN5OS B2557238 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-21-7

5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2557238
CAS-Nummer: 898366-21-7
Molekulargewicht: 405.95
InChI-Schlüssel: KKVMNPBABXWCIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure features a 4-chlorophenyl group and a 4-ethylpiperazine moiety attached to the central methylene bridge, with an ethyl substituent at position 2 of the thiazole ring and a hydroxyl group at position 4.

Eigenschaften

IUPAC Name

5-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-5-7-14(20)8-6-13)24-11-9-23(4-2)10-12-24/h5-8,16,26H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVMNPBABXWCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24ClN5OS\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_{5}\text{OS}

This structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways, including acetylcholinesterase and urease. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting nitric oxide production in activated microglia. This suggests potential applications in neurodegenerative diseases characterized by inflammation .
  • Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Neurological Disorders : Due to its anti-inflammatory properties and ability to inhibit acetylcholinesterase, the compound may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Infectious Diseases : Its antimicrobial properties make it a candidate for developing treatments against bacterial infections.

Study 1: Anti-inflammatory Mechanisms

A study investigated the protective effects of the compound on neuroinflammation induced by lipopolysaccharide (LPS) in vitro. The results showed a significant reduction in pro-inflammatory cytokines and nitric oxide production, indicating that the compound could mitigate inflammatory responses in neurodegenerative contexts .

Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of derivatives related to this compound. Various synthesized compounds were tested against multiple bacterial strains, revealing significant activity against Salmonella typhi and Bacillus subtilis. The findings support the potential use of these compounds as novel antibacterial agents .

Table 1: Inhibitory Effects on Enzymatic Activity

CompoundTarget EnzymeIC50 (µM)Reference
Compound AAcetylcholinesterase2.14
Compound BUrease0.63
Compound CNitric Oxide SynthaseNot reported

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Salmonella typhi50 µg/mL
Bacillus subtilis30 µg/mL
Escherichia coliNot effective

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. The anticancer properties of this compound can be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Compound Cell Line IC50 (µg/mL) Mechanism of Action
5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-olHepG20.28Induces apoptosis via mitochondrial pathway
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-72.32Cell cycle arrest at G2/M phase

In a study published in PubMed, derivatives of thiazole-triazole compounds were synthesized and evaluated for their anticancer activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar analogs have been evaluated for their effectiveness against various pathogens.

Activity Type Pathogen Minimum Inhibitory Concentration (MIC)
AntifungalCandida albicans10 µg/mL
AntitubercularMycobacterium tuberculosis5 µg/mL

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

Synthesis Pathways

The synthesis of 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes. These pathways often include:

  • Formation of the Thiazole and Triazole Rings: Cyclization reactions are employed to construct the core structure.
  • Substitution Reactions: Introduction of the chlorophenyl and piperazine groups is achieved through targeted substitution reactions.

Optimizing these synthetic pathways is crucial for enhancing yield and purity.

Case Studies

Several studies have documented the biological activities of this compound:

  • A study highlighted its selective cytotoxicity towards cancer cells over normal cells, indicating a favorable therapeutic index.
  • Another investigation explored the mechanisms by which the compound induces apoptosis through alterations in pro-apoptotic and anti-apoptotic protein expressions.

Analyse Chemischer Reaktionen

2.1. Ring Formation

The thiazolo-triazole core is central to the compound’s structure. Analogous reactions in related compounds suggest:

  • Cyclocondensation : Reactions with thiol derivatives (e.g., 1,2,4-triazole-3(5)-thiol) and carbonyl compounds (e.g., N-arylmaleimides) under reflux conditions to form fused heterocycles .

  • Catalyzed cyclization : Use of catalysts like Bi₂WO₆ or POCl₃ to facilitate ring closure .

Reaction TypeReagents/ConditionsOutcome
CyclocondensationTriethylamine, reflux (e.g., ethanol)Thiazolo-triazole core formation
Catalyzed cyclizationPOCl₃, α-halocarbonyl compoundsRing closure and functionalization

2.2. Functionalization

The compound’s substituents (chlorophenyl, ethylpiperazinyl) are introduced via:

  • Nucleophilic substitution : Reaction with alkylating agents or coupling reagents to attach the 4-ethylpiperazinyl group.

  • Electrophilic aromatic substitution : Introduction of the 4-chlorophenyl group, potentially via Friedel-Crafts alkylation or related methods.

2.3. Derivatization

The compound may undergo further modifications, such as:

  • Hydrazonoyl chloride reactions : Analogous to triazolo-thiadiazine derivatives, forming hydrazono groups under reflux conditions .

  • Acylations : Reaction with substituted benzoic acids in POCl₃ to introduce acyl groups .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR :

    • ¹H NMR: Singlet signals for methyl groups (e.g., δ 2.33–2.38 ppm) and methylene protons (δ 4.22–4.35 ppm) .

    • ¹³C NMR: Peaks for carbonyl carbons (e.g., δ 151–172 ppm) .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 254–470) confirm molecular weight .

  • IR : Absorption bands for functional groups (e.g., C=O at ~1770 cm⁻¹, C=N at ~1606 cm⁻¹) .

Analytical MethodKey ObservationsReferences
¹H NMRMethyl singlet (δ 2.33–2.38 ppm)
Mass SpectrometryMolecular ion peaks (m/z 254–470)
IRC=O (1770 cm⁻¹), C=N (1606 cm⁻¹)

Mechanism of Action

While not fully elucidated for this specific compound, related triazolo derivatives often exhibit biological activity through:

  • Enzyme inhibition : Targeting kinases or other enzymes involved in cell proliferation .

  • Reactive oxygen species (ROS) generation : Inducing oxidative stress, as observed in similar anticancer triazoles .

  • DNA binding : Potential intercalation or groove-binding interactions, though direct evidence for this compound is lacking .

Reactivity and Stability

  • Chemical stability : Likely stable under standard conditions but reactive under acidic/basic environments due to the hydroxyl group (OH) at position 6.

  • Susceptibility to hydrolysis : The thiazolo-triazole core may hydrolyze under extreme pH conditions, releasing sulfur-containing fragments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Piperazine/Chlorophenyl Motifs

The compound’s closest analogs include derivatives with variations in substituents on the phenyl ring, piperazine group, or thiazolo-triazole core. Key examples and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/°C Bioactivity Notes Reference
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₅H₂₈ClN₅O₃S 514.04 3-Cl-phenyl, 4-ethoxy-3-methoxy-phenyl N/A N/A
5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₀H₂₃BrClN₅OS* ~550 (estimated) 3-Br-phenyl, 4-ethylpiperazine N/A Structural analog (bromo variant)
YPC-21817 (Kinase inhibitor) C₂₃H₂₄F₂N₆O₂S 486.53 4-ethylpiperazine, 3-F-phenyl, imidazopyridazine N/A Pan-Pim kinase inhibitor
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₀ClF₂N₇S 564.08 4-Cl-phenyl, pyrazole-thiazole core N/A Antimicrobial activity reported

Notes:

  • The 3-bromo analog () shares the 4-ethylpiperazine group but differs in halogen substitution, which may alter electronic properties and binding interactions.
  • Antimicrobial activity in structurally related thiazole derivatives () highlights the scaffold’s versatility.

Thiazolo[3,2-b][1,2,4]triazole Derivatives with Varied Substituents

Compounds with modifications to the thiazolo-triazole core or peripheral groups provide insights into structure-activity relationships (SAR):

Compound Name Yield (%) Melting Point/°C Key Features Spectral Data (LCMS m/z) Reference
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 61 230–232 Furan ring, exocyclic double bond 220 [M + H]⁺
(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 67 189–191 Hydroxyethyl-piperazine, exocyclic bond 306 [M + H]⁺
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole 76 143–145 4-Cl-phenyl, phenyl substitution 312.3 [M + H]⁺

Notes:

  • The furan derivative () shows lower molecular weight and higher polarity, likely reducing cell permeability compared to the target compound.
  • The hydroxyethyl-piperazine analog () demonstrates the impact of polar substituents on solubility, a feature relevant to pharmacokinetic optimization.

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry. A key intermediate can be prepared via nucleophilic substitution or condensation reactions. For example, PEG-400 as a solvent medium and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst under 70–80°C for 1 hour improves yield in heterocyclic coupling steps . Monitoring via TLC ensures reaction completion, followed by ice-water quenching and recrystallization in aqueous acetic acid for purification . Advanced optimization may employ Design of Experiments (DoE) to statistically model variables (temperature, solvent ratio, catalyst loading) for maximal efficiency .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, thiazole C-S stretching) through peaks at 3200–3400 cm⁻¹ (O-H) and 650–750 cm⁻¹ (C-S) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethylpiperazine CH₂ at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • LC-MS : Confirms molecular weight and purity (>95%) .
  • X-ray Crystallography (SHELX) : Resolves 3D structure and crystallographic packing; SHELXL refines anisotropic displacement parameters .

Advanced: How can computational methods predict bioactivity and guide synthesis?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase lanosterol (PDB: 3LD6) . Prioritize compounds with binding energies < −8 kcal/mol .
  • ADME Prediction : Tools like SwissADME assess solubility (LogP < 5), blood-brain barrier permeability, and CYP450 interactions to filter candidates .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-target complexes .

Advanced: How to resolve contradictions between spectral data and expected structures?

Methodological Answer:

  • Re-analysis : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, dry samples) .
  • Alternative Synthesis : Test divergent routes (e.g., replacing 4-chlorobenzyl chloride with 4-fluorobenzyl analogs) to confirm intermediate identity .
  • Crystallographic Validation : Solve single-crystal structures to unambiguously assign stereochemistry and substituent positions .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-solvents : Use PEG-400 or DMSO (≤10% v/v) to enhance aqueous solubility .
  • Salt Formation : React the hydroxyl group with HCl or sodium bicarbonate to form water-soluble salts.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) via emulsion-solvent evaporation .

Advanced: How to design pharmacological evaluations for antifungal activity?

Methodological Answer:

  • In Vitro Assays : Test against Candida albicans (MIC via broth microdilution) and Aspergillus fumigatus (disk diffusion) .
  • Enzyme Inhibition : Measure inhibition of 14-α-demethylase (IC₅₀ via UV-Vis at 450 nm) .
  • Cytotoxicity : Use MTT assays on HEK293 cells to ensure selectivity (IC₅₀ > 50 µM) .

Advanced: How to troubleshoot low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Trapping : Quench aliquots at each step for LC-MS analysis to identify bottlenecks .
  • Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15, zeolites) .
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer in exothermic steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.